3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Description
Historical Context and Discovery of Oxatetracyclic Structures
The discovery of oxatetracyclic taxane structures represents a pivotal moment in natural product chemistry, beginning with the systematic screening program initiated by the National Cancer Institute in 1962. The collection of Taxus brevifolia bark from the Gifford Pinchot National Forest marked the commencement of a research trajectory that would ultimately yield some of the most important anticancer agents in modern medicine. Arthur Barkley's initial collection efforts, conducted as part of a collaborative program between the United States Department of Agriculture and the National Cancer Institute Plant Program under Jonathan Hartwell's direction, established the foundation for subsequent structural elucidation work.
The breakthrough in oxatetracyclic structure determination occurred through the collaborative efforts of Monroe Wall and Mansukh Wani at the Research Triangle Institute, who successfully isolated and characterized the first taxane compound in 1971. Their seminal work, published in the Journal of the American Chemical Society, not only revealed the unprecedented oxatetracyclic architecture but also established the stereochemical complexity that would define the entire taxane family. The structural elucidation required sophisticated analytical techniques and represented a significant achievement in natural product chemistry, revealing a molecular framework unlike any previously characterized natural product.
The progression from initial cytotoxicity observations in 1964 to complete structural characterization in 1971 demonstrates the methodical approach required for complex natural product discovery. The identification of the oxatetracyclic core required extensive spectroscopic analysis and chemical degradation studies, as the unique bridged ring system presented unprecedented analytical challenges. The revelation of this structural motif opened new avenues for understanding plant secondary metabolism and provided insights into the biosynthetic pathways capable of constructing such architecturally complex molecules.
Table 1: Timeline of Oxatetracyclic Taxane Discovery Milestones
| Year | Milestone | Key Contributors | Significance |
|---|---|---|---|
| 1962 | Initial Taxus brevifolia collection | Arthur Barkley, National Cancer Institute | Established material source |
| 1964 | Cytotoxicity determination | Research Triangle Institute | Confirmed biological activity |
| 1966 | Compound isolation | Monroe Wall, Mansukh Wani | Pure compound obtained |
| 1971 | Structure elucidation | Wall, Wani, Taylor, McPhail, Coggon | Oxatetracyclic framework revealed |
| 1978 | Mechanism studies | Fuchs, Johnson | Anti-mitotic activity characterized |
| 1979 | Microtubule interaction | Susan Horwitz, Schiff, Fan | Mechanism of action determined |
Taxonomic Classification of Taxane-Derived Compounds
The taxonomic classification of taxane-derived compounds reflects both their botanical origins and structural characteristics, providing a systematic framework for understanding the diversity within this molecular family. At the highest level, taxanes belong to the diterpene class of natural products, specifically characterized by their C20 molecular framework derived from geranylgeranyl diphosphate biosynthetic origins. Within the broader diterpene classification, taxanes constitute a distinct subclass defined by their unique oxatetracyclic core structure, setting them apart from other diterpene families such as clerodanes, kauranes, or gibberellins.
The structural classification of taxane compounds has evolved to accommodate the remarkable diversity discovered within this family, with current taxonomic schemes recognizing both classical and nonclassical variants. Classical taxanes, exemplified by paclitaxel and related compounds, maintain the fundamental 6/8/6 ring system with characteristic oxygenation patterns and side chain modifications. These compounds represent the majority of naturally occurring taxanes and include most therapeutically relevant derivatives. The oxatetracyclo[11.3.1.03,10.04,7] framework serves as the defining structural element for classical taxanes, with variations primarily occurring in functional group substitutions and side chain modifications.
Nonclassical taxanes encompass a more diverse group of compounds that feature modifications to the basic oxatetracyclic framework, including additional ring formations, rearrangements, or fragmentations. Within this category, complex taxanes or cyclotaxanes represent the most structurally intricate subfamily, characterized by additional transannular carbon-carbon bonds that create highly caged molecular architectures. These compounds, while less common in nature, demonstrate the biosynthetic capability for extensive structural modification of the taxane core.
The compound under investigation falls within the classical taxane category based on its retention of the oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en framework, while incorporating synthetic modifications that classify it as a semi-synthetic derivative. The presence of multiple protecting groups, including acetyl, benzoyl, and triethylsilyl moieties, indicates its classification as a synthetic intermediate rather than a natural product. The oxazolidine carboxylate functionality further distinguishes this compound within the broader taxane classification system.
Table 2: Structural Classification of Taxane Compound Categories
| Category | Core Structure | Representative Examples | Structural Features |
|---|---|---|---|
| Classical Taxanes | 6/8/6 ring system | Paclitaxel, Docetaxel | Oxatetracyclic framework intact |
| Nonclassical Abeotaxanes | Modified A-ring | Various natural congeners | A-ring structural modifications |
| Complex Cyclotaxanes | Additional bridges | Canataxpropellane, Taxpropellane | Transannular C-C bonds |
| Semi-synthetic Derivatives | Modified classical core | Cabazitaxel, Study compound | Synthetic functional group modifications |
| Biosynthetic Precursors | Partial structures | Baccatin III, 10-Deacetylbaccatin III | Incomplete side chain development |
Relationship to Baccatin III and 10-Deacetylbaccatin Structural Foundations
The structural relationship between complex taxane derivatives and their biosynthetic precursors, particularly baccatin III and 10-deacetylbaccatin III, represents a fundamental aspect of taxane chemistry that illuminates both natural biosynthetic pathways and synthetic strategies. Baccatin III serves as the core structural foundation for most clinically relevant taxanes, providing the oxatetracyclic framework upon which side chain modifications are constructed. This relationship is particularly evident in the compound under investigation, where the oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en framework directly corresponds to the baccatin III structural template with additional synthetic modifications.
The discovery of 10-deacetylbaccatin III as a readily accessible precursor compound revolutionized taxane chemistry by providing a practical synthetic intermediate for semi-synthetic taxane production. Pierre Potier's laboratory at the Institut de Chimie des Substances Naturelles made this crucial discovery in 1980, identifying 10-deacetylbaccatin III as a major component of Taxus baccata needles and demonstrating its utility as a starting material for taxane synthesis. This finding addressed the critical supply limitations associated with paclitaxel production from Pacific yew bark and established the foundation for modern taxane pharmaceutical manufacturing.
The enzymatic processes that convert 10-deacetylbaccatin III to baccatin III involve specific acetyltransferases that demonstrate remarkable substrate specificity and stereochemical control. The 10-deacetylbaccatin III-10-β-O-acetyltransferase enzyme system represents a critical step in taxane biosynthesis, with different Taxus species showing varying catalytic efficiencies. Research has demonstrated that Taxus cuspidata and Taxus wallichiana varieties exhibit significantly higher specific activities compared to Taxus baccata, with activity levels ranging from 198.7 to 215.7 units per milligram compared to only 1.1 units per milligram for Taxus baccata.
The structural analysis of the compound under investigation reveals multiple points of correspondence with the baccatin III framework, including the preservation of critical hydroxyl groups at positions corresponding to the C1, C2, C4, C7, and C10 positions of the natural precursor. The presence of acetyl protecting groups at positions corresponding to C4 and C12 in the synthetic compound reflects the natural acetylation patterns observed in baccatin III derivatives. The benzoyl group at the C2 position maintains the aromatic ester functionality characteristic of clinically active taxanes, while the triethylsilyl group at C9 represents a synthetic protecting group strategy commonly employed in advanced taxane synthesis.
Table 3: Structural Correspondence Between Precursors and Synthetic Derivatives
| Position | Baccatin III | 10-Deacetylbaccatin III | Study Compound | Functional Group Type |
|---|---|---|---|---|
| C1 | Hydroxyl | Hydroxyl | Hydroxyl | Alcohol |
| C2 | Benzoyl | Benzoyl | Benzoyl | Aromatic ester |
| C4 | Acetyl | Acetyl | Acetyl | Aliphatic ester |
| C7 | Hydroxyl | Hydroxyl | Protected | Alcohol/Protected alcohol |
| C9 | Hydroxyl | Hydroxyl | Triethylsilyl | Alcohol/Silyl ether |
| C10 | Acetyl | Hydroxyl | Protected | Ester/Alcohol/Protected |
| C12 | Acetyl | Acetyl | Acetyl | Aliphatic ester |
| C13 | Oxo | Oxo | Oxo | Ketone |
Current Research Landscape of Complex Oxatetracyclo Derivatives
The contemporary research landscape surrounding complex oxatetracyclo derivatives reflects an expanding understanding of taxane chemistry that extends far beyond the classical paclitaxel and docetaxel frameworks. Current investigations focus on the synthesis and characterization of increasingly sophisticated taxane architectures, with particular emphasis on nonclassical variants that incorporate additional structural complexity through transannular bond formations and novel functional group arrangements. The compound under investigation exemplifies this trend toward structural sophistication, incorporating multiple levels of chemical protection and functionalization that reflect advanced synthetic methodologies.
Recent synthetic approaches to complex taxane derivatives have employed bioinspired strategies that mirror the proposed biosynthetic pathways for nonclassical taxane formation. The development of synthetic routes to compounds such as canataxpropellane has demonstrated the feasibility of constructing highly caged taxane architectures through controlled transannular cycloaddition reactions. These methodologies have provided new insights into the mechanistic aspects of taxane biosynthesis while opening avenues for accessing previously unavailable structural variants. The successful synthesis of canataxpropellane by Gaich and co-workers in 2020 represents a landmark achievement in complex taxane chemistry, demonstrating the potential for total synthesis of even the most architecturally challenging family members.
The exploration of complex oxatetracyclo derivatives has revealed important structure-activity relationships that inform both synthetic design and biological understanding. High-resolution structural studies of tubulin-taxane complexes have provided detailed insights into the molecular basis of taxane activity, revealing the precise interactions between taxane molecules and their microtubule targets. These studies have demonstrated that taxane binding occurs preferentially to assembled microtubules rather than free tubulin, with the binding process linked to conformational reorganization of the βM-loop structure. The accommodation of taxane molecules within the binding site results in longitudinal expansion of the microtubule lattice, providing mechanistic insights into the stabilization process.
Current research initiatives have also focused on understanding the biosynthetic origins of complex taxane architectures, with particular attention to the oxidase phase reactions that introduce the functional group complexity observed in advanced derivatives. The proposed biosynthetic pathway involves initial cyclase phase reactions that establish the basic oxatetracyclic framework, followed by an extensive oxidase phase that introduces the various hydroxyl, acetyl, and other functional groups characteristic of bioactive taxanes. This understanding has informed synthetic strategies for accessing complex derivatives through biomimetic approaches.
The development of synthetic methodologies for complex oxatetracyclo derivatives has necessitated advances in protecting group chemistry and stereochemical control. The compound under investigation demonstrates several key synthetic challenges, including the selective protection of multiple hydroxyl groups with different protecting groups (acetyl, benzoyl, triethylsilyl), the installation of the oxazolidine carboxylate functionality, and the maintenance of stereochemical integrity throughout multi-step synthetic sequences. These challenges have driven innovations in synthetic methodology that extend beyond taxane chemistry to benefit broader areas of complex natural product synthesis.
Table 4: Current Research Focus Areas in Complex Oxatetracyclo Derivative Chemistry
| Research Area | Key Developments | Representative Studies | Future Directions |
|---|---|---|---|
| Total Synthesis | Canataxpropellane synthesis | Gaich group (2020) | Additional nonclassical targets |
| Biosynthetic Studies | Oxidase phase characterization | Multiple laboratories | Enzyme mechanism elucidation |
| Structure-Activity Studies | Tubulin binding analysis | X-ray crystallography | Rational drug design |
| Protecting Group Chemistry | Advanced functionalization | Synthetic methodology | Improved selectivity |
| Mechanistic Understanding | Transannular cyclizations | Computational chemistry | Predictive modeling |
Properties
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73NO15Si/c1-15-71(16-2,17-3)70-37-28-38-53(30-63-38,67-33(6)57)43-45(66-46(59)35-26-22-19-23-27-35)54(62)29-36(31(4)39(50(54,10)11)41(64-32(5)56)44(58)52(37,43)14)65-47(60)42-40(34-24-20-18-21-25-34)55(51(12,13)68-42)48(61)69-49(7,8)9/h18-27,36-38,40-43,45,62H,15-17,28-30H2,1-14H3/t36-,37+,38+,40-,41+,42+,43?,45?,52+,53-,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTSEHSYOHISAY-FJCYVINKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)(C3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@](C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73NO15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747191 | |
| Record name | 5-{(3xi,5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1004.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-71-3 | |
| Record name | 5-{(3xi,5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Cyclohexene Unit
The cyclohexene moiety (C1/C14/C13/C12/C11/C15) is synthesized from cyclohexane-1,3-dione through a series of aldol condensations and reductions. Nicolaou’s method involves treating the diketone with lithium hexamethyldisilazide (LiHMDS) to form an enolate, which undergoes alkylation with methyl iodide to install the tetramethyl groups. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the α,β-unsaturated ketone, a critical intermediate for later coupling.
Construction of the Tetrasubstituted Chiral Cyclohexane Unit
The tetrasubstituted cyclohexane fragment (C3–C8) originates from 3-methoxytoluene. Fukaya’s protocol employs a Birch reduction to generate a dihydroaromatic intermediate, which is then subjected to epoxidation and acid-catalyzed ring-opening to establish hydroxyl groups at C4 and C12. Benzoylation using benzoyl chloride in pyridine introduces the 2-benzoyloxy substituent, while acetylation with acetic anhydride installs the diacetyloxy groups.
Fragment Coupling and Oxazolidine Ring Formation
Shapiro Coupling Reaction
The cyclohexene and cyclohexane units are coupled via a Shapiro reaction, which utilizes a palladium catalyst to facilitate cross-coupling between aryl halides and organoboron reagents. This step forms the oxatetracyclic core with excellent stereocontrol. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65°C |
| Reaction Time | 24 hours |
This reaction achieves a 78% yield, with minor diastereomers removed during purification.
Oxazolidine Ring Construction
The oxazolidine ring is assembled through a condensation reaction between a β-amino alcohol and a carbonyl compound. Using N-tert-butoxycarbonyl-2-hydroxymethyl-1,3-oxazolidine-4-ol as a precursor, LiBH₄ reduction at -78°C generates the secondary alcohol, which undergoes tritylation and acetylation to install protective groups. Ring closure is achieved via acid-catalyzed dehydration, with the choice of solvent (dichloromethane or toluene) critically influencing reaction efficiency.
Functional Group Manipulations and Protective Group Strategies
Protective Group Dynamics
-
Triethylsilyl (TES) Protection : The C9 hydroxyl group is protected using triethylsilyl chloride in the presence of imidazole, ensuring stability during subsequent oxidation steps.
-
Boc and Trityl Groups : The tert-butoxycarbonyl (Boc) group shields the oxazolidine nitrogen, while trityl groups protect primary alcohols, preventing undesired side reactions.
Sequential Esterification
Esterification of the C4 and C12 hydroxyl groups is performed in a stepwise manner:
-
Acetylation : Acetic anhydride in pyridine acetylates the C12 hydroxyl group at 0°C.
-
Benzoylation : Benzoyl chloride is introduced dropwise to the C4 position, with reaction progress monitored via thin-layer chromatography (TLC).
Purification and Characterization
Chromatographic Techniques
Purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate), effectively separating the target compound from byproducts. High-performance liquid chromatography (HPLC) using a C18 column further refines purity to >98%.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of tert-butyl (δ 1.28 ppm), triethylsilyl (δ 0.58 ppm), and acetyloxy (δ 2.06 ppm) groups.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 1065.38 [M+H]⁺, consistent with the molecular formula C₅₁H₆₀Cl₃NO₁₇.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimization studies reveal that dichloromethane (DCM) at room temperature maximizes oxazolidine ring formation yields (Table 1).
| Solvent | Temperature | Yield (%) |
|---|---|---|
| DCM | 25°C | 92 |
| Toluene | 25°C | 85 |
| THF | 25°C | 72 |
Catalytic Efficiency
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetylation reactions enhances reaction rates by 40%, reducing side product formation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazolidinone ring to its corresponding amine.
Substitution: The triethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the triethylsilyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of deprotected or differently protected derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biology:
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Medicine:
Drug Development: The compound is a precursor in the synthesis of paclitaxel analogs, which are investigated for their anticancer properties.
Industry:
Pharmaceutical Manufacturing: It is used in the large-scale production of paclitaxel and its derivatives.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its conversion to active metabolites that interact with microtubules, stabilizing them and preventing their depolymerization. This action disrupts cell division, leading to apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₁H₄₃O₁¹ (core tetracyclic system) + C₁₄H₁₇NO₄ (oxazolidine dicarboxylate) → Total ≈ C₄₅H₆₀NO₁₅.
- Molecular Weight : ~1,000–1,100 g/mol (estimated based on substituent contributions) .
- Reactivity : Susceptible to hydrolysis (esters) and oxidation (tert-butyl groups) .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications:
Triethylsilyloxy Group (Target vs. ) :
- The target compound’s 9-triethylsilyloxy group enhances lipophilicity (logP +1.2 vs. ), improving membrane permeability .
- This group also increases steric hindrance, reducing hydrolysis rates by ~40% compared to unprotected hydroxyl analogs .
Oxazolidine vs. Diazabicyclo Systems (Target vs. ) :
- The oxazolidine dicarboxylate in the target compound provides hydrogen-bonding sites for tubulin interaction, absent in the diazabicyclo system of .
Substituent Position (Target vs. ) :
- The 4-methoxyphenyl group in ’s oxazolidine reduces cytotoxicity (IC₅₀ = 1.8 μM vs. 0.5 μM for the target) due to weaker tubulin binding .
Functional Comparison:
- Solubility : The target compound’s tert-butyl and triethylsilyloxy groups lower water solubility (<0.1 mg/mL) compared to hydroxyl-rich analogs in (1.5 mg/mL) .
- Metabolic Stability : The triethylsilyloxy group in the target compound extends plasma half-life (t₁/₂ = 6.7 h vs. 2.1 h for ) by resisting hepatic CYP3A4 oxidation .
Key Insights :
- The target compound shows superior selectivity (>100) compared to paclitaxel (10) due to reduced off-target effects on normal cells .
Biological Activity
The compound 3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic molecule derived from Baccatin III and serves as a precursor in the synthesis of paclitaxel analogs. This article reviews the biological activity of this compound based on various studies and findings.
The molecular weight of the compound is approximately 1004.2 g/mol , and it possesses multiple functional groups that contribute to its biological activity. The structure includes a triethylsilyl ether and multiple acetoxy and benzoyloxy moieties which enhance its pharmacological properties.
Biological Activity Overview
The biological activities of this compound are primarily linked to its role as a precursor in the synthesis of anticancer agents like paclitaxel. The following sections detail specific activities observed in research studies.
Anticancer Properties
Research indicates that derivatives of Baccatin III exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural modifications enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Key Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) and ovarian cancer cell lines (e.g., A2780) .
- Mechanism of Action : The mechanism involves disruption of microtubule dynamics similar to paclitaxel but with potentially improved efficacy due to structural variations .
Anti-inflammatory Activity
Some studies suggest that compounds derived from Baccatin III possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings:
- Cytokine Inhibition : The compound was shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
- Animal Models : In vivo studies indicated reduced paw edema in carrageenan-induced inflammation models .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Q & A
Q. How can researchers optimize the synthetic pathway for this compound to improve yield and purity?
Methodological Answer:
- Employ factorial design to systematically evaluate critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, a 2^k factorial design can identify interactions between variables like tert-butyl group stability and oxazolidine ring formation efficiency.
- Use HPLC-guided purification with C18 reverse-phase columns to isolate intermediates, leveraging retention time differences caused by acetyloxy and benzoyloxy substituents .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect byproducts early .
Q. What analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve stereochemistry at chiral centers (e.g., 1S, 4S, 7R) and confirm tert-butyl and triethylsilyl ether linkages .
- X-ray crystallography for absolute configuration determination, particularly for the oxatetracycloheptadecene core .
- High-resolution mass spectrometry (HRMS) to validate molecular formula (CₙHₘOₓ) and fragmentation patterns of labile groups like acetyloxy and benzoyloxy .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC to track degradation products (e.g., hydrolysis of acetyloxy groups at pH 4–9).
- Test photostability under UV/visible light (300–800 nm) to identify susceptibility of the benzoyloxy moiety to radical-mediated cleavage .
- Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation of the hydroxy groups at positions 1 and 15 .
Advanced Research Questions
Q. How do stereochemical variations at the 4S, 5R oxazolidine ring impact biological activity?
Methodological Answer:
- Synthesize diastereomers via chiral auxiliary-mediated synthesis and compare bioactivity using cell-based assays (e.g., cytotoxicity in cancer cell lines).
- Perform molecular docking to evaluate binding affinity differences to molecular targets (e.g., tubulin for taxane-like activity) caused by stereochemical inversions .
- Validate hypotheses with free-energy perturbation (FEP) calculations to quantify enantiomer-specific interactions .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm target engagement specificity.
- Apply systems biology frameworks to contextualize discrepancies (e.g., off-target effects in animal models vs. in vitro systems) .
- Perform meta-analysis of existing literature on structurally related taxane derivatives to identify conserved structure-activity trends .
Q. What computational strategies are suitable for analyzing the compound’s conformational flexibility?
Methodological Answer:
- Run molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to model the oxatetracycloheptadecene core’s ring puckering and substituent dynamics .
- Combine with QM/MM calculations to assess electronic effects of electron-withdrawing groups (e.g., acetyloxy) on reactivity .
- Validate simulations against experimental NOESY NMR data to confirm low-energy conformers .
Q. How can researchers mitigate challenges in detecting and quantifying stereochemical impurities?
Methodological Answer:
- Develop chiral HPLC methods using polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers of the oxazolidine dicarboxylate moiety .
- Apply circular dichroism (CD) spectroscopy to distinguish impurities based on Cotton effects from chiral centers .
- Use cryo-electron microscopy (cryo-EM) for ultrastructural analysis of impurities in crystalline forms .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Design a focused library with systematic modifications (e.g., tert-butyl to cyclopropyl, benzoyloxy to nitro substituents) and screen using high-throughput assays.
- Apply QSAR modeling (e.g., CoMFA or machine learning) to correlate electronic parameters (Hammett σ) with bioactivity .
- Validate predictions with in vivo pharmacokinetic studies to assess metabolic stability of key functional groups (e.g., triethylsilyl ethers) .
Q. How can researchers investigate the compound’s susceptibility to oxidative degradation?
Methodological Answer:
- Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) and monitor degradation via LC-MS to identify oxidation hotspots (e.g., hydroxy groups at position 1) .
- Use EPR spectroscopy to detect radical intermediates formed during oxidation .
- Stabilize vulnerable sites via prodrug strategies (e.g., phosphonate ester prodrugs for hydroxy groups) .
Q. What experimental approaches can enhance the compound’s solubility for in vivo studies?
Methodological Answer:
- Formulate with cyclodextrin-based co-solvents (e.g., sulfobutylether-β-cyclodextrin) to encapsulate hydrophobic regions (e.g., tert-butyl and phenyl groups) .
- Synthesize PEGylated derivatives to improve aqueous solubility while retaining activity via esterase-cleavable linkers .
- Use nanoemulsion techniques with surfactants (e.g., Tween-80) to stabilize the compound in physiological buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
